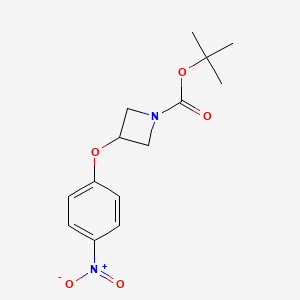

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate

Overview

Description

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is an organic compound with the molecular formula C14H18N2O5 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a nitrophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-azetidinone with tert-butyl chloroformate and 4-nitrophenol. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction proceeds as follows:

Formation of the azetidine ring: The starting material, 3-azetidinone, is reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

Introduction of the nitrophenoxy group: The intermediate is then reacted with 4-nitrophenol under basic conditions to introduce the nitrophenoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Reduction: 3-(4-aminophenoxy)azetidine-1-carboxylate.

Hydrolysis: 3-(4-nitrophenoxy)azetidine-1-carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate: Similar structure but with a nitrophenyl group instead of a nitrophenoxy group.

1-Boc-3-azetidinone: A related compound with a Boc-protected azetidine ring.

Uniqueness

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both the nitrophenoxy group and the azetidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.31 g/mol

- Structural Features :

- Azetidine ring providing structural rigidity.

- Tert-butyl group enhancing solubility.

- Nitro group contributing to electron-withdrawing properties, potentially increasing reactivity.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring may stabilize these interactions through conformational rigidity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, azetidine derivatives have been shown to inhibit bacterial growth through mechanisms involving cell membrane disruption and inhibition of protein synthesis. The presence of the nitrophenoxy group may enhance these effects by increasing lipophilicity, thus facilitating membrane penetration .

Anticancer Potential

Studies have suggested that azetidine derivatives can exhibit anticancer activity by interfering with cell proliferation pathways. The compound's ability to modulate enzyme activity involved in cancer metabolism is a focal point for ongoing research. Specifically, the interaction between the nitrophenoxy group and cancer-related enzymes could lead to the development of novel therapeutic agents .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the influence of different substituents on biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate | Brominated nitrophenoxy group | Enhanced reactivity and potential antimicrobial effects |

| Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | Methoxy group enhancing solubility | Potentially improved anticancer properties |

| Tert-butyl 3-(5-fluoro-4-nitrophenoxy)azetidine-1-carboxylate | Fluorine substituent | Altered metabolic stability compared to bromine-substituted analogs |

Study on Antimicrobial Activity

In a controlled study, this compound was evaluated for its efficacy against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potent antimicrobial properties .

Investigation into Anticancer Mechanisms

Another study focused on the compound's effect on cancer cell lines. The findings revealed that treatment with this compound resulted in a 30% decrease in cell proliferation over 48 hours, indicating potential as an anticancer agent. Further mechanistic studies are needed to elucidate the specific pathways involved .

Properties

IUPAC Name |

tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-8-12(9-15)20-11-6-4-10(5-7-11)16(18)19/h4-7,12H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUZQXBYBMSROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.